molecular formula C12H9FN2O2 B581539 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid CAS No. 1258615-86-9

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

Cat. No. B581539
M. Wt: 232.214
InChI Key: WNRBJGHVSBEMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 222986-51-8. It has a molecular weight of 214.22 and is stored in a refrigerator. The physical form of this compound is a white to off-white solid .


Synthesis Analysis

While specific synthesis methods for “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” were not found, there are related compounds that have been synthesized. For instance, an industrial preparation method of 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester has been reported . This method uses 5-bromine-2-nitropyridine and piperazine as initial raw materials .


Molecular Structure Analysis

The molecular structure of “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” can be represented by the InChI code: 1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H, (H2,13,14) (H,15,16) and the InChI key: DAAPYOWCDXFHOC-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure Evaluation

The study of metal(II) 2-fluorobenzoate complexes, including those with N-donor ligands, aims to understand the factors affecting the structure of these compounds. This knowledge contributes to future research by facilitating the synthesis of target molecules. Transition metal(II) 2-fluorobenzoates exhibit diverse structures, such as monomeric, dimeric, ionic, and polymeric, depending on the metal and ligand involved. The investigation of these complexes' crystal structures can lead to new contributions in materials science due to their potential physical and biological applications (Öztürkkan & Necefoğlu, 2022).

Synthesis of Biphenyl Derivatives

Research on synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate for producing anti-inflammatory and analgesic materials, highlights the challenges and developments in creating such compounds efficiently. The study proposes a practical method for the synthesis of 2-fluoro-4-bromobiphenyl from 2-fluoro-4-bromoaniline, offering insights into large-scale production processes (Qiu et al., 2009).

Neurodegenerative Disease Treatment

4-Aminopyridine, a potassium channel blocker, has been studied for its potential in treating neurodegenerative diseases. Originally developed as a bird poison, it has found clinical applications in reversing the effects of nondepolarizing myorelaxants and treating walking disabilities in multiple sclerosis patients. This highlights the drug's versatile application areas, from bird control to significant medical uses (Kostadinova & Danchev, 2019).

Antioxidant Activity Studies

The evaluation of antioxidant capacity and reaction pathways, such as those involving ABTS and DPPH assays, contributes to understanding the antioxidant properties of various compounds. These studies are critical in developing treatments and applications for compounds with antioxidant potential, highlighting the importance of chemical and physicochemical methods in assessing antioxidant activity (Ilyasov et al., 2020).

Safety And Hazards

The compound “4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid” has been classified with the GHS07 signal word “Warning”. The hazard statements associated with this compound are H302, H315, H319, and H335. These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRBJGHVSBEMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid

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